[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol
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Overview
Description
“[5-(4-Bromo-2-chlorophenyl)-4-ethoxyphenyl]methanol” is also referred to as "5-Bromo-2-chlorobenzyl alcohol" . It has a molecular weight of 341.62 g/mol . This compound is related to Dapagliflozin , a medication indicated for type 2 diabetes treatment .
Molecular Structure Analysis
The molecular formula of this compound is C15H14BrClO2 . The InChI code is InChI=1S/C15H14BrClO2/c1-2-19-12-6-3-10 (4-7-12)15 (18)13-9-11 (16)5-8-14 (13)17/h3-9,15,18H,2H2,1H3
.
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 439.2±40.0 °C . It’s a pale-yellow to yellow-brown solid with a density of 1.437 . It’s slightly soluble in DMSO and Methanol .
Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor in the manufacturing of SGLT2 inhibitors , which are a class of medications used in diabetes therapy . The structural specificity of [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol allows for the creation of compounds with significant pharmacological activity.
Synthesis of Chalcone Derivatives
Chalcones and their derivatives are known for a wide range of pharmacological effects. [5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol can be utilized to synthesize chalcone derivatives that exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The compound’s ability to participate in various chemical reactions makes it a valuable entity in medicinal chemistry research.
Enantiomerically Pure Compounds
The compound can be used to develop enantiomerically pure substances, which are crucial for the study of drug efficacy and safety . Enantiomerically pure compounds are essential in understanding the structure-activity relationship (SAR) of pharmaceuticals, particularly in the development of SGLT2 inhibitors.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, dapagliflozin , primarily targets the Sodium-Glucose Co-transporter type II (SGLT2) in the kidneys .
Mode of Action
Dapagliflozin, a structurally similar compound, works by inhibiting sglt2, reducing the reabsorption of glucose, and thereby promoting its excretion in urine .
Biochemical Pathways
Dapagliflozin’s inhibition of sglt2 affects the renal glucose reabsorption pathway, leading to a decrease in blood glucose levels .
Result of Action
The structurally similar compound dapagliflozin leads to a decrease in blood glucose levels by promoting urinary glucose excretion .
properties
IUPAC Name |
[5-(4-bromo-2-chlorophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCLVQPCDXCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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